molecular formula C22H20ClFN2O3S B3542617 N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(4-fluorophenyl)-N~2~-(2-methylbenzyl)glycinamide

N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(4-fluorophenyl)-N~2~-(2-methylbenzyl)glycinamide

Cat. No.: B3542617
M. Wt: 446.9 g/mol
InChI Key: HRYYWPSXGCVWID-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a sulfonyl group (-SO2-), a chlorophenyl group (a benzene ring with a chlorine atom), a fluorophenyl group (a benzene ring with a fluorine atom), and a methylbenzyl group (a benzene ring with a methyl and a benzyl group). These groups could potentially give the compound a variety of interesting chemical properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the sulfonyl group might be introduced using a sulfonyl chloride in the presence of a base. The chlorophenyl and fluorophenyl groups might be introduced using the corresponding phenylboronic acids in a Suzuki coupling reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzene rings in the chlorophenyl, fluorophenyl, and methylbenzyl groups would likely be planar due to the nature of aromatic systems. The sulfonyl group would likely have a trigonal planar geometry around the sulfur atom .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the sulfonyl group could potentially be reduced to a sulfide group. The chlorophenyl and fluorophenyl groups could potentially undergo electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the sulfonyl, chlorophenyl, fluorophenyl, and methylbenzyl groups could potentially affect its solubility, melting point, boiling point, and other physical properties .

Future Directions

Future research on this compound could involve studying its synthesis, its physical and chemical properties, and any potential biological activity it might have. It could also involve studying its potential uses in various applications, such as in the development of new drugs or materials .

Properties

IUPAC Name

2-[(4-chlorophenyl)sulfonyl-[(2-methylphenyl)methyl]amino]-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClFN2O3S/c1-16-4-2-3-5-17(16)14-26(30(28,29)21-12-6-18(23)7-13-21)15-22(27)25-20-10-8-19(24)9-11-20/h2-13H,14-15H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRYYWPSXGCVWID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN(CC(=O)NC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(4-fluorophenyl)-N~2~-(2-methylbenzyl)glycinamide
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N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(4-fluorophenyl)-N~2~-(2-methylbenzyl)glycinamide
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N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(4-fluorophenyl)-N~2~-(2-methylbenzyl)glycinamide
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N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(4-fluorophenyl)-N~2~-(2-methylbenzyl)glycinamide
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N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(4-fluorophenyl)-N~2~-(2-methylbenzyl)glycinamide
Reactant of Route 6
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N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(4-fluorophenyl)-N~2~-(2-methylbenzyl)glycinamide

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